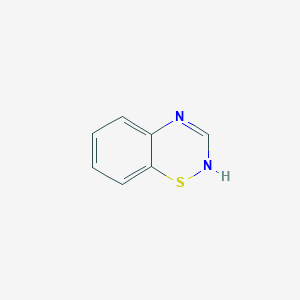

2H-1,2,4-benzothiadiazine

Description

Structure

3D Structure

Properties

CAS No. |

255-18-5 |

|---|---|

Molecular Formula |

C7H6N2S |

Molecular Weight |

150.20 g/mol |

IUPAC Name |

2H-1,2,4-benzothiadiazine |

InChI |

InChI=1S/C7H6N2S/c1-2-4-7-6(3-1)8-5-9-10-7/h1-5H,(H,8,9) |

InChI Key |

QRKDOAWSBBGNLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CNS2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2h 1,2,4 Benzothiadiazine Derivatives

Classical and Established Synthetic Routes to the 2H-1,2,4-Benzothiadiazine Core

Traditional methods for constructing the this compound scaffold have historically relied on cyclization reactions of readily available benzene (B151609) derivatives, particularly those containing a sulfonamide group. These foundational routes are crucial for understanding the fundamental chemistry of this heterocyclic system.

Cyclization Reactions from Substituted Benzenesulfonamide Precursors

A primary and well-established strategy for synthesizing the 1,2,4-benzothiadiazine 1,1-dioxide core involves the cyclocondensation of o-aminobenzenesulfonamide with various carbon electrophiles. This approach builds the heterocyclic ring by forming new bonds between the amino and sulfonamide nitrogens and an external one-carbon unit.

For instance, the reaction of 2-aminobenzenesulfonamide (B1663422) with aldehydes or benzyl (B1604629) alcohols can yield 3-substituted or 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. rsc.org A zinc-catalyzed oxidative transformation has been developed for the reaction with benzyl alcohols, producing a range of derivatives in moderate to good yields. rsc.org Similarly, microwave-promoted cyclodehydrogenation between 2-aminobenzenesulfonamide and benzaldehydes has been shown to effectively produce 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides. researchgate.net Another variation involves an iron-catalyzed oxidative condensation with benzylamines to construct the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold, using air as a green oxidant. researchgate.net

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Benzyl Alcohols | Zinc-catalyzed oxidation | Benzothiadiazine 1,1-dioxides |

| Benzaldehydes | Microwave irradiation, NaHSO₃ | 3-Aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides |

| Benzylamines | Iron salt, Air (oxidant) | 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides |

Hydrazone-Based Cyclizations

Hydrazone-based cyclizations are a significant synthetic tool for nitrogen-containing heterocycles. While this strategy is more prominently documented for the synthesis of the isomeric 2H-1,2,3-benzothiadiazine 1,1-dioxide, the principles illustrate a potential pathway for forming thiadiazine rings. In a typical synthesis for the 1,2,3-isomer, a precursor such as sodium 2-formylbenzenesulfonate is first converted into a hydrazone. researchgate.net Subsequent cyclization of this intermediate, often after conversion to the corresponding sulfonyl chloride, yields the heterocyclic core. researchgate.netresearchgate.net For example, the synthesis of the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide was achieved by first transforming sodium 2-formylbenzenesulfonate into 2-formylbenzenesulfonyl chloride, which was then cyclized with hydrazine (B178648). researchgate.net This multi-step process, though sometimes suffering from low yields, highlights the utility of the hydrazone functional group in facilitating the ring-closing step. researchgate.net

Modern and Catalytic Approaches for this compound Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the this compound skeleton. These modern techniques often employ metal catalysts to achieve high yields and selectivity under milder reaction conditions.

Reductive Cyclization Protocols (e.g., SmI₂-promoted)

Reductive cyclization offers a powerful method for synthesizing this compound 1,1-dioxides from nitro-substituted precursors. A notable example is the use of samarium(II) iodide (SmI₂), a mild and neutral reducing agent. This protocol involves the reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with various nitriles. researchgate.net The reaction proceeds in good yields and demonstrates the utility of SmI₂ in promoting the formation of the heterocyclic ring under gentle conditions. researchgate.netresearchgate.net This method is advantageous as it avoids harsh reagents and provides a direct route to the desired products. researchgate.net

| Precursor | Co-reactant | Promoting Agent | Product |

|---|---|---|---|

| N,N-diethyl-o-nitrobenzenesulfonamide | Nitriles (R-CN) | Samarium(II) iodide (SmI₂) | 3-R-2H-1,2,4-Benzothiadiazine 1,1-dioxides |

Palladium-Catalyzed Domino Reactions for 3-Amino-Substituted Derivatives

Palladium catalysis has enabled the development of elegant domino reactions for the synthesis of functionalized benzothiadiazines. A highly efficient protocol has been established for synthesizing 3-amino-2H-1,2,4-benzothiadiazine 1,1-dioxides from 2-azidosulfonamides and isocyanides. rwth-aachen.de This reaction proceeds at room temperature with low catalyst loadings of commercially available palladium precursors like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). rwth-aachen.de The process is characterized by short reaction times, typically within 2 hours, and tolerates a wide variety of aliphatic, aromatic, and heterocyclic isocyanides, leading to a diverse range of products in high yields. rwth-aachen.de

| Starting Material 1 | Starting Material 2 | Catalyst | Key Features | Yield |

|---|---|---|---|---|

| 2-Azidosulfonamides | Isocyanides | Pd(dba)₂ (1.0-1.5 mol%) | Room temperature, 2-hour reaction time, broad substrate scope | High |

Copper-Catalyzed Three-Component Coupling Reactions

Copper-catalyzed reactions have also emerged as a practical tool for assembling the 1,2,4-benzothiadiazine framework. One such method involves the coupling of 2-halobenzenesulfonamides with amidines. researchgate.netlookchem.com This approach utilizes a simple and economical copper catalyst to facilitate the intramolecular N-arylation, forming the heterocyclic ring. researchgate.net

Furthermore, a tandem three-component reaction has been developed where ammonium (B1175870) salts, terminal alkynes, and sulfonyl azides react in the presence of a copper catalyst to form N-unprotected amidines. researchgate.net When an amidine bearing a 2-bromobenzenesulfonyl group is generated in this manner, it can efficiently undergo a subsequent copper-catalyzed intramolecular cyclization in a one-pot procedure to yield the this compound 1,1-dioxide skeleton. researchgate.net This strategy showcases the power of multi-component reactions to rapidly build molecular complexity from simple starting materials.

Regioselective Derivatization and Functionalization of the this compound Scaffold

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for developing new derivatives with desired properties. Research has focused on regioselective reactions at the nitrogen and carbon atoms of the heterocyclic and benzene rings.

N-Alkylation and N-Carbamoylation Strategies

Alkylation and carbamoylation of the nitrogen atoms in the benzothiadiazine ring are common strategies for modifying the scaffold. In the closely related 2H-1,2,3-benzothiadiazine 1,1-dioxide system, alkylation with reagents like methyl and ethyl iodide can occur at both N(2) and N(3) atoms. The regioselectivity of this reaction is highly dependent on the base and solvent system used. For instance, using potassium t-butoxide (t-BuOK) in dimethylformamide (DMF) primarily yields the N(2)-alkylated product, whereas deprotonation with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors the formation of the N(3)-alkylated mesoionic derivative. N(2)-alkylation is often more selective for 4-aryl substituted derivatives.

N-Carbamoylation, typically at the N(2) position, is achieved by treating the parent compound with various isocyanates. These strategies allow for the attachment of diverse functional groups, including pharmacologically relevant moieties, to the core structure.

Acylation Reactions

Acylation of the this compound scaffold is another key functionalization technique. Similar to alkylation, acylation reactions predominantly occur at the N(2) position. The acylation of a 4-phenyl substituted 1,2,3-benzothiadiazine 1,1-dioxide with acyl chlorides in refluxing chloroform (B151607) has been shown to afford the corresponding N(2)-acyl derivative. This method provides a direct route to introduce various acyl groups, further diversifying the chemical space accessible from the benzothiadiazine core.

Substitution Pattern Investigations (e.g., at C-3, C-6, C-7, C-8 positions)

The functionalization of the carbon atoms within the this compound scaffold is critical for modulating its biological and chemical properties.

C-3 Position: A variety of substituents have been introduced at the C-3 position. Palladium-catalyzed domino reactions of 2-azidosulfonamides with isocyanides allow for the synthesis of 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides at room temperature. Microwave-assisted one-pot reactions of 2-aminobenzenesulfonamides with benzaldehydes or benzoic acids provide a rapid method for preparing 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides.

C-6, C-7, and C-8 Positions: Substitution on the benzene ring is commonly achieved by starting with appropriately substituted anilines or benzenesulfonamides. For example, 6-chloro-7-sulfonamido derivatives are key structures in diuretic compounds. The synthesis of these compounds often starts from 4-chloro-6-amino-m-benzenedisulfonamide, which upon reaction with an aldehyde, cyclizes to form the desired 6-chloro-7-sulfonamido-2H-1,2,4-benzothiadiazine 1,1-dioxide. While specific examples of C-8 substitution are less common in the provided literature, the general synthetic routes starting from ortho-disubstituted benzenes allow for the potential incorporation of substituents at this position.

| Compound | R Group (at C-3) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2c | 4-Me | 99 | 335–337 |

| 2d | 4-Cl | 98 | 285–287 |

Introduction of Various Chemical Moieties (e.g., Sulfonamide, Carboxylic Acid, Hydrazide)

The introduction of specific chemical moieties is essential for targeting particular biological activities.

Sulfonamide: The sulfonamide group, particularly at the C-7 position, is a hallmark of many diuretic benzothiadiazines. These are typically synthesized from meta-disulfonated anilines. For instance, the condensation of 2-amino-4-sulfamoylbenzenesulfonamide with aldehydes or their derivatives leads to the formation of 7-sulfonamido-1,2,4-benzothiadiazine 1,1-dioxides.

Carboxylic Acid: Derivatives featuring a carboxylic acid group, especially at the C-3 position, have been investigated as antagonists of the NMDA receptor. The synthesis of these compounds often involves the reaction of 2-aminobenzenesulfonamides with α-keto acids or their esters, followed by cyclization to form the this compound-1,1-dioxide-3-carboxylic acid structure.

Hydrazide: The introduction of a hydrazide functional group can be achieved by reacting an ester-substituted benzothiadiazine with hydrazine hydrate. For example, N'-benzylidene-4-hydroxy-2H-benzo[e]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized and show radical scavenging activities. This strategy can be adapted to the 1,2,4-benzothiadiazine scaffold to produce carbohydrazide (B1668358) derivatives.

Synthesis of Multi-ring and Fused this compound Systems

Preparation of Tricyclic and Tetracyclic Benzothiadiazine Derivatives

The synthesis of fused-ring systems incorporating the this compound scaffold has been an area of significant research, leading to the development of various tricyclic and tetracyclic derivatives. These complex molecular architectures are often pursued for their potential as bioactive agents. Key strategies for their preparation involve the construction of additional rings onto a pre-existing benzothiadiazine core or the cyclization of appropriately substituted precursors to form the fused system in a single cascade.

One prominent method for creating tricyclic fused 1,2,4-benzothiadiazine 1,1-dioxides involves bromocyclization. acs.org For example, 3-(allylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide can be treated with N-bromosuccinimide (NBS) to yield a bromomethyl-substituted, 2,3-dihydro-1H-imidazo[1,2-b] mdpi.comsemanticscholar.orgresearchgate.netbenzothiadiazine 5,5-dioxide. acs.org This intermediate serves as a versatile precursor for further functionalization, such as the introduction of an arylpiperazine moiety. acs.org

Another effective approach involves the metal-free intramolecular N-iodosuccinimide (NIS)-mediated radical oxidative sp³ C-H activation and aminative cyclization. researchgate.net This strategy has been successfully employed to synthesize both tricyclic and angular tetracyclic 1,2,4-benzothiadizine dioxides. researchgate.net The process begins with the catalytic hydrogenation of N-cycloamino-4-substituted-2-nitrobenzenesulfonamides to their corresponding 2-sulfanilamide intermediates. researchgate.netresearchgate.net Subsequent treatment with NIS facilitates the cyclization to afford the desired polycyclic systems in good to excellent yields. researchgate.net

The following table provides an overview of the starting materials and the resulting fused heterocyclic systems:

| Starting Material | Reagents/Conditions | Product | Yield (%) | Ref |

| N-cycloamino-4-substituted-2-nitrobenzenesulfonamides | 1. 10% Pd/C, H₂ 2. N-Iodosuccinimide (NIS) | Tricyclic and angular tetracyclic 1,2,4-benzothiadizine dioxides | 68–93 | researchgate.net |

| 3-(allylamino)-4H-1,2,4-benzothiadiazine 1,1-dioxide | N-Bromosuccinimide (NBS) | 3-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-b] mdpi.comsemanticscholar.orgresearchgate.netbenzothiadiazine 5,5-dioxide | 72 | acs.org |

The synthesis of novel tricyclic 1,2-thiazine derivatives has also been achieved through the reaction of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide derivatives with bifunctional electrophiles like 1-bromo-2-chloroethane, 1-bromo-3-chloropropane, or 1,4-dibromobutane (B41627) in the presence of a base. mdpi.com This method results in the formation of new five-, six-, or seven-membered rings fused to the benzothiazine core. mdpi.com

Chemical Reactivity and Transformation Pathways of 2h 1,2,4 Benzothiadiazines

Photochemical Transformations and Ring Expansion Reactions

The photochemical behavior of the 2H-1,2,4-benzothiadiazine scaffold, particularly its 1,1-dioxide derivatives, has been investigated through steady-state and laser flash photolysis studies. These studies reveal that upon irradiation, the heterocyclic ring can undergo significant structural changes, including ring enlargement. acs.org

For instance, the photolysis of this compound 1,1-dioxides can lead to the formation of larger heterocyclic systems. This transformation is believed to proceed through the cleavage of one of the sulfur-nitrogen bonds, followed by rearrangement and re-cyclization to yield a more expanded ring structure. The specific products and efficiencies of these reactions are dependent on the substituents present on the benzothiadiazine core and the reaction conditions. While detailed studies on the non-oxidized parent compound are limited, the reactivity of the 1,1-dioxide derivatives provides insight into the inherent photochemical instability of the S-N bonds within the heterocyclic ring. acs.org

Thermal Decomposition and Rearrangement Studies

Information on the thermal decomposition of the parent this compound is not extensively documented. However, studies on the isomeric 2H-1,2,3-benzothiadiazine 1,1-dioxide provide valuable insights into the potential thermal pathways of related structures. The thermolysis of 2H-1,2,3-benzothiadiazine 1,1-dioxide at a high temperature of 500°C in a quartz tube resulted in the formation of a sultine (3H-2,1-benzoxathiole 1-oxide) in a 25% yield. researchgate.net This reaction suggests a pathway involving the extrusion of nitrogen gas and subsequent rearrangement of the sulfur-containing fragment. Although this study pertains to an isomer, it highlights the potential for complex rearrangements and fragmentations of the benzothiadiazine ring system under pyrolytic conditions.

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of the this compound scaffold has been extensively studied, primarily using its more common derivative, hydrochlorothiazide (B1673439) (a 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide). These studies show that the compound's stability is highly dependent on pH. nih.govnih.gov

Hydrochlorothiazide demonstrates significant degradation in both strongly acidic and alkaline conditions, while being more stable in neutral or weakly acidic environments. nih.gov The primary degradation pathway involves the hydrolysis of the thiadiazine ring. Under acidic conditions, the main degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide, resulting from the cleavage of the C-N bond in the heterocyclic ring. In alkaline solutions, hydrolysis also leads to ring opening. One of the identified degradation products is 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, indicating that the dihydro portion of the molecule can be susceptible to degradation. nih.gov

The degradation kinetics for hydrochlorothiazide have been shown to follow a first-order model. nih.gov The table below summarizes the degradation behavior under different pH conditions.

| Condition | Primary Degradation Product(s) | Observations |

| Strongly Acidic (e.g., 1 M HCl) | 4-amino-6-chloro-1,3-benzenedisulfonamide | High level of degradation observed. nih.gov |

| Neutral (pH 7) | Ring-opened products | Degradation is accelerated by heat and in the presence of other compounds. nih.gov |

| Strongly Alkaline (e.g., 1 M NaOH) | Ring-opened products | Rapid degradation occurs. nih.gov |

Oxidation and Reduction Chemistry

The sulfur and nitrogen atoms in the this compound ring are redox-active, allowing for a range of oxidation and reduction reactions. These transformations can lead to the formation of stable sulfone derivatives or transient radical species.

The sulfide (B99878) group in the this compound ring can be readily oxidized to the corresponding sulfone, known as a this compound 1,1-dioxide. This transformation is a common reaction for heterocyclic sulfides and can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.org

A standard method involves the use of hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid. researchgate.net Other potent oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. organic-chemistry.org The choice of reagent and reaction conditions can be tuned to achieve high yields of the desired sulfone. The oxidation significantly alters the electronic properties and geometry of the heterocyclic ring, with the sulfone group acting as a strong electron-withdrawing moiety.

The table below lists common reagents used for the oxidation of sulfides to sulfones.

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (30%) | Glacial Acetic Acid | researchgate.net |

| Urea-Hydrogen Peroxide | Ethyl Acetate | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Supported on MnO₂ | organic-chemistry.org |

The this compound framework can be used to generate persistent S(III) radical species. A versatile route to these 1,2,4-benzothiadiazinyl radicals involves the mild, one-electron reduction of precursor compounds, specifically 1,2,4-benzothiadiazine 1-chlorides. rsc.orgrsc.org These precursors can be synthesized by treating N-arylamidines with thionyl chloride. kent.ac.uk The subsequent reduction of the S(IV) 1-chloride yields the persistent S(III) radical. rsc.org

These radicals have been characterized extensively using Electron Paramagnetic Resonance (EPR) spectroscopy and cyclic voltammetry. rsc.org EPR spectroscopy is a definitive technique for studying species with unpaired electrons, providing information about the electronic environment of the radical. libretexts.org The EPR spectra of 1,2,4-benzothiadiazinyl radicals confirm the delocalization of the unpaired electron over the heterocyclic system. rsc.orgrsc.org

Crystallographic studies have shown that in the solid state, these radicals can dimerize through "pancake bonding," which involves π–π interactions between the heterocyclic rings. rsc.org This dimerization results in spin-pairing, leading to net diamagnetism at low temperatures. In solution, a monomer-dimer equilibrium can be observed, often accompanied by a color change upon cooling. rsc.org

| Technique | Findings | Reference |

| Generation Method | Reduction of 1,2,4-benzothiadiazine 1-chlorides | rsc.orgrsc.org |

| EPR Spectroscopy | Confirms radical formation and electron delocalization | rsc.orgkent.ac.uk |

| Cyclic Voltammetry | Characterizes redox properties | rsc.org |

| X-ray Crystallography | Reveals dimerization via "pancake bonding" in the solid state | rsc.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The substitution pattern on the benzene (B151609) ring of the benzothiadiazine nucleus is a critical determinant of biological activity. The C-7 position, in particular, has been a major focus of medicinal chemistry efforts.

Research has shown that the introduction of a substituent at the C-7 position significantly impacts the molecule's efficacy. For example, 7-chloro substitution is a common feature in many biologically active benzothiadiazine derivatives. One such compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has been identified as a potent cognitive enhancer that acts on AMPA receptors. researchgate.net Similarly, 4-alkyl/cycloalkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been noted for their activity as positive allosteric modulators of AMPA receptors. nih.gov

In the context of anticancer research, halogenation at the C-7 position has yielded promising results. Studies on halogenated benzothiadiazine derivatives have identified compounds with enhanced antineoplastic activity. nih.govnih.gov Specifically, combining a 7-bromo functionalization with a benzylamine (B48309) side chain has led to derivatives that effectively reduce the viability of triple-negative breast cancer cells with significant selectivity over non-malignant cells. nih.gov

Table 1: Impact of C-7 Substitution on Biological Activity

| Compound/Derivative Class | C-7 Substituent | Observed Biological Activity |

|---|---|---|

| 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Chloro (Cl) | Cognitive enhancement (AMPA receptor modulation) researchgate.net |

| 4-alkyl/cycloalkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides | Chloro (Cl) | Positive allosteric modulation of AMPA receptors nih.gov |

The introduction of alkyl and aryl groups at various positions on the 2H-1,2,4-benzothiadiazine scaffold profoundly affects the compound's interaction with biological targets. The nature of the substituent at the 3-position is particularly crucial for modulating activity, especially concerning ATP-sensitive potassium (KATP) channels.

A systematic study comparing isosteric replacements at the 3-position established a clear rank order of potency for inhibiting insulin (B600854) release from pancreatic β-cells. The potency was found to decrease in the following order: 3-isopropylamino > 3-isobutyl > 3-isopropoxy > 3-isopropylsulfanyl > 3-isopropylsulfinyl. nih.gov This highlights the critical role of the NH group in 3-alkylamino derivatives, which is believed to form a strong hydrogen bond essential for optimal activity. nih.gov

Furthermore, 3-(alkyl/aralkyl)sulfanyl-substituted 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxides have been identified as a promising class of myorelaxant drugs that act on uterine smooth muscles, partly through the activation of KATP channels. nih.gov While much of the research focuses on substituents at the heterocyclic portion of the molecule, the synthesis of 4-aryl derivatives has also been a subject of investigation, expanding the chemical space for potential therapeutic agents. researchgate.netmdpi.com

Table 2: Order of Potency Based on C-3 Substituent on Pancreatic β-cells

| C-3 Substituent Group | Relative Potency |

|---|---|

| Isopropylamino (NH) | Highest |

| Isobutyl (CH₂) | ↓ |

| Isopropoxy (O) | ↓ |

| Isopropylsulfanyl (S) | ↓ |

| Isopropylsulfinyl (S=O) | Lowest |

Data derived from a study on KATP channel opening activity. nih.gov

Halogenation is a key strategy in the molecular design of this compound derivatives to enhance biological activity. Halogens, acting as electron-withdrawing groups, can alter the electronic properties of the molecule, influencing its binding affinity, membrane permeability, and metabolic stability.

The discovery of halogenated benzothiadiazine derivatives with significant anticancer activity underscores the importance of this functionalization. nih.govnih.gov Structure-activity relationship studies, stemming from the clinical agent Diazoxide (B193173), have led to the identification of several halogenated derivatives with improved antineoplastic effects in prostate and triple-negative breast cancer cell models. nih.gov For instance, a derivative featuring 7-bromo functionalization demonstrated a potent ability to reduce cancer cell viability. nih.gov

The cognitive enhancer IDRA 21 is another prominent example, bearing a chloro group at the C-7 position (7-Chloro-3-Methyl-3-4-Dihydro-2H-1,2,4 Benzothiadiazine S,S Dioxide). nih.gov This compound enhances cognition by attenuating the desensitization of AMPA receptors. nih.gov The presence of the halogen is a recurring motif in many active compounds within this class, indicating its favorable contribution to the desired pharmacological profile.

Conformational Analysis and Stereochemical Considerations in 2H-1,2,4-Benzothiadiazines

Beyond substituent effects, the three-dimensional arrangement of atoms and the potential for different structural forms are vital to the biological function of 2H-1,2,4-benzothiadiazines.

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental concept in drug design, particularly when a molecule contains a chiral center. longdom.org Chiral molecules can exist as enantiomers—non-superimposable mirror images that can have vastly different biological activities. longdom.org

This principle is clearly demonstrated in the case of the benzothiadiazine derivative IDRA 21. nih.gov IDRA 21 is a racemic mixture, meaning it contains equal amounts of its two enantiomers. Behavioral studies revealed that the cognitive-enhancing effects of the drug are not shared equally between the two forms. Only the (+)-enantiomer was found to be behaviorally active, indicating that it interacts stereoselectively with its target receptors in the brain. nih.gov This finding underscores the importance of isolating and studying pure enantiomers, as the therapeutic activity may reside in only one, while the other could be inactive or contribute to off-target effects. The S-forms of some related tricyclic fused derivatives have also been shown to be more active than the R-forms for certain receptor interactions. acs.org

Computational Approaches in SAR Elucidation

Computational methods are integral to modern drug discovery, providing powerful tools to elucidate the complex relationships between the chemical structure of a compound and its biological activity. For the this compound scaffold, various computational approaches have been instrumental in understanding its structure-activity relationships (SAR) and in guiding the design of new, more potent derivatives. These methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, Computational Cross-Structure-Activity Relationship (C-SAR) analysis, and molecular docking studies, offer insights at the molecular level that are often inaccessible through experimental techniques alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uliege.be These models are then used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For this compound derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been particularly insightful.

One notable application of 3D-QSAR has been in the study of this compound derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. nih.gov In a study involving a large series of 239 of these compounds, both ligand-based and receptor-based 3D-QSAR models were developed. nih.gov The resulting CoMFA and CoMSIA models demonstrated good statistical reliability and predictive power. nih.govbenthamscience.com

The contour maps generated from these models provided a visual representation of the SAR, highlighting the key structural features that influence inhibitory activity. These findings can be summarized as follows:

Steric and Hydrophobic Properties: The models revealed that hydrophobic substituents, similar in size to a benzo group, are preferred at positions 1 and 2 of the benzothiadiazine ring system. nih.gov

Substituents at Position 3: The inhibitory activity could be significantly increased by introducing a linear alkyl chain of four to five carbon atoms or a branched alkyl chain of five to eight carbons at the third position. nih.gov

Polar Substituents: A polar group, such as a methanesulfonamide (B31651) group, at position 14 was found to enhance activity. This is likely due to its ability to form a hydrogen bonding interaction with the target protein. nih.gov

These 3D-QSAR studies have provided valuable guidelines for the rational design of novel and more potent this compound-based inhibitors of HCV NS5B polymerase. nih.gov

Below is an interactive data table summarizing the key findings from a 3D-QSAR study on this compound derivatives as HCV NS5B polymerase inhibitors.

| Structural Position | Favorable Substituent Features | Effect on Inhibitory Activity |

| Positions 1 and 2 | Hydrophobic groups (isosteres of a benzo group) | Increased |

| Position 3 | Linear alkyl chain (4-5 carbons) or branched alkyl chain (5-8 carbons) | Increased by one to two orders of magnitude |

| Position 14 | Polar substituent (e.g., methanesulfonamide) | Enhanced |

Computational Cross-Structure-Activity Relationship (C-SAR) Analysis

Computational Cross-Structure-Activity Relationship (C-SAR) analysis is an emerging computational approach that investigates the SAR of a series of compounds against multiple biological targets. This method is particularly useful for understanding the selectivity of compounds and for identifying potential off-target effects.

As of the current literature review, specific computational C-SAR studies focusing on this compound derivatives are not extensively reported. However, the diverse biological activities of this scaffold, including its effects on HCV polymerase, carbonic anhydrase, and AMPA receptors, make it an ideal candidate for such an analysis.

A hypothetical C-SAR study on this compound derivatives would involve the following steps:

Data Collection: Gathering bioactivity data for a series of this compound derivatives against a panel of different biological targets.

Descriptor Calculation: Calculating a set of molecular descriptors for each compound that quantify their structural and physicochemical properties.

Model Building: Developing QSAR models for each target to identify the key structural features that govern activity at each target.

Cross-Model Comparison: Comparing the QSAR models to identify the structural features that contribute to potency at each target and, more importantly, the features that differentiate activity between the targets, thus determining selectivity.

Such a C-SAR analysis would provide a comprehensive understanding of the polypharmacology of the this compound scaffold and would be invaluable for the design of new compounds with improved potency and selectivity profiles.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is a powerful tool for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity of new compounds. mdpi.com Molecular docking studies have been widely used to investigate the interactions of this compound derivatives with their biological targets.

For instance, in the context of HCV NS5B polymerase inhibition, molecular docking has been used to elucidate the probable binding modes of this compound derivatives at an allosteric site of the enzyme. nih.gov These studies have helped to rationalize the findings from the 3D-QSAR models, providing a structural basis for the observed SAR.

In another example, molecular docking has been employed to study the interaction of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. uliege.be These compounds act as positive allosteric modulators of the AMPA receptor, and docking studies have been used to predict their binding at the allosteric site. uliege.be The design of dimeric benzothiadiazine 1,1-dioxides has been suggested based on crystallographic studies showing that two modulator molecules bind in two contiguous sites at the dimer interface. uliege.be

Furthermore, molecular docking studies of 2H-benzo[e] nih.govbenthamscience.comuliege.bethiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors have revealed that these compounds bind in an "induced fit" conformation. nih.gov The benzothiadiazine moiety is positioned between Trp760 and Met752, and one of the sulfonyl oxygens acts as a hydrogen bond acceptor. nih.gov

The following interactive table summarizes key interactions of this compound derivatives with various biological targets as revealed by molecular docking studies.

| Biological Target | Key Interacting Residues/Moieties | Type of Interaction |

| HCV NS5B Polymerase | Allosteric site residues | Hydrophobic and hydrogen bonding interactions |

| AMPA Receptor | Allosteric binding pocket at the dimer interface | Non-covalent interactions |

| PI3Kδ | Trp760, Met752 | Sandwiching of the benzothiadiazine ring |

| PI3Kδ | Water molecule (H₂O2278) | Hydrogen bond with sulfonyl oxygen |

Mechanistic Investigations of Biological Activities of 2h 1,2,4 Benzothiadiazine Derivatives

Modulation of Specific Enzyme Activities

Derivatives of the 2H-1,2,4-benzothiadiazine scaffold have been shown to inhibit a range of enzymes implicated in physiological and pathological processes. The following sections detail the mechanisms of action of these compounds on specific enzyme targets.

Carbonic Anhydrase Inhibition Mechanisms

Certain benzothiadiazine derivatives, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play crucial roles in processes such as pH regulation and CO2 homeostasis. nih.gov The primary mechanism of inhibition by sulfonamide-based compounds involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. nih.gov

Derivatives of the structurally related 1,2,3-benzoxathiazine-2,2-dioxide have been shown to be potent, nanomolar inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov Many of these compounds exhibit selectivity for the tumor-associated isoforms over the cytosolic ones, which is a desirable characteristic for potential anticancer agents. nih.gov For instance, a series of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides were found to be nanomolar inhibitors of hCA IX and XII, while showing weaker, micromolar inhibition of hCA II and little to no inhibition of hCA I. nih.gov The sulfonamide group is a key zinc-binding group (ZBG) that anchors the inhibitor to the active site. nih.gov

Similarly, benzothiazole-based sulfonamides have demonstrated inhibitory activity against hCA I, II, IX, and XII, with some derivatives showing interesting selectivity profiles for hCA IX and XII over the off-target cytosolic isoforms. nih.gov Computational docking studies have been employed to elucidate the binding mode of these inhibitors within the active site of hCA IX, providing a structural basis for their inhibitory activity and selectivity. nih.gov

| Compound Class | Target Isoforms | Inhibition Potency (Ki) | Selectivity Profile |

| 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxides | hCA IX, hCA XII | Nanomolar | Selective for hCA IX/XII over hCA I/II |

| Benzothiazole-based sulfonamides | hCA I, II, IX, XII | Varied (nanomolar to micromolar) | Some derivatives selective for hCA IX/XII |

Mitochondrial Respiratory Complex II (CII) Inhibition and Selectivity

Mitochondrial Complex II (CII), also known as succinate (B1194679) dehydrogenase (SDH), is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comnih.gov Inhibition of CII can lead to the accumulation of succinate and has been explored as a potential anticancer strategy. mdpi.com Halogenated benzothiadiazine derivatives have been identified as inhibitors of CII. These compounds are thought to interfere with the ubiquinone reduction at the Q-site of the complex. nih.gov

While the potency of these initial benzothiadiazine-based CII inhibitors is in the micromolar range, they represent a promising scaffold for the development of more potent and selective agents. The inhibition of CII can induce the production of reactive oxygen species (ROS), which can contribute to cancer cell death. nih.gov The selectivity of CII inhibitors for cancer cells over healthy cells is a key advantage, as mutations in CII are rare in most cancers.

The mechanism of CII inhibition often involves binding to either the succinate-binding site on the SDHA subunit or the ubiquinone-binding site, which is formed by subunits SDHB, SDHC, and SDHD. mdpi.comnih.gov Inhibitors that target the ubiquinone-binding site, such as thenoyltrifluoroacetone (TTFA), prevent the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. endsdhi.com It is likely that the benzothiadiazine derivatives act in a similar manner, disrupting the electron flow and leading to a buildup of succinate. mdpi.comnih.gov

| Compound Class | Target Enzyme | Apparent Mechanism | Biological Effect |

| Halogenated benzothiadiazines | Mitochondrial Complex II (CII) | Interference with ubiquinone reduction | Anticancer activity |

Inhibition of Enzymes Implicated in Disease Progression

The versatility of the this compound scaffold has led to the discovery of inhibitors for a variety of enzymes involved in different disease pathologies.

Kinase Inhibition in Angiogenesis: Chlorinated benzothiadiazines have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis, by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular docking studies suggest that the sulfonamide moiety of these compounds forms key hydrogen bonds within the ATP-binding pocket of the kinase domain. nih.gov In addition to VEGFR2, these compounds have demonstrated inhibitory activity against other kinases that play a role in angiogenesis, including TNK2/ACK1 and PRKD2. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition: A series of novel 2H-benzo[e] nih.govresearchgate.netbohrium.comthiadiazine 1,1-dioxide derivatives have been designed and synthesized as inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). nih.gov While their potency was found to be lower than the parent quinazolinone lead compounds, they maintained high selectivity for the δ isoform over other PI3K isoforms. nih.gov Molecular docking studies indicated that the 2H-benzo[e] nih.govresearchgate.netbohrium.comthiadiazine 1,1-dioxide moiety is sandwiched between key residues in the specificity pocket of PI3Kδ. nih.gov

Enzyme Inhibition in Neurodegenerative Diseases: Benzothiazole derivatives are being explored as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.govresearchgate.net These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, as well as monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine. nih.govresearchgate.net By inhibiting these enzymes, these compounds have the potential to alleviate some of the cognitive and neurological symptoms of Alzheimer's disease. nih.gov

| Compound Class | Target Enzyme(s) | Disease Context |

| Chlorinated benzothiadiazines | VEGFR2, TNK2/ACK1, PRKD2 | Cancer (Angiogenesis) |

| 2H-Benzo[e] nih.govresearchgate.netbohrium.comthiadiazine 1,1-dioxides | PI3Kδ | Cancer, Inflammatory Diseases |

| Benzothiazole derivatives | AChE, BuChE, MAO-B | Alzheimer's Disease |

Ligand-Receptor Interactions and Ion Channel Modulation

Beyond enzyme inhibition, this compound derivatives have been shown to modulate the function of important receptors and ion channels, highlighting their potential in a range of therapeutic areas.

ATP-Sensitive Potassium (KATP) Channel Activation Mechanisms

ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and membrane excitability. They are octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits. researchgate.net Certain this compound derivatives, such as diazoxide (B193173), are well-known KATP channel openers. researchgate.net

While the precise, high-resolution structural details of the interaction between benzothiadiazine derivatives and the KATP channel are still being fully elucidated, structure-activity relationship studies have provided significant insights into the mechanism of action. These compounds are thought to bind to the SUR subunit, which then allosterically modulates the Kir6.x pore to increase its open probability. The conformational changes in the Kir6.2 transmembrane domain during channel opening involve movements of the M2 helices, which form the channel gate. researchgate.net It is hypothesized that the binding of benzothiadiazine openers to SUR triggers a conformational cascade that favors the open state of this gate.

Positive Allosteric Modulation of AMPA Receptors

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. jpp.krakow.pl Positive allosteric modulators (PAMs) of AMPA receptors, including a number of this compound derivatives, enhance receptor function without directly activating the channel. jpp.krakow.placs.org

The mechanism of action of these benzothiadiazine-based AMPA-PAMs involves binding to an allosteric site located at the interface between the ligand-binding domains (LBDs) of two adjacent subunits in the receptor tetramer. jpp.krakow.plnih.gov This binding stabilizes the dimer interface and slows the rate of receptor desensitization and/or deactivation. jpp.krakow.plnih.gov By stabilizing the agonist-bound, closed-clamshell conformation of the LBD, these PAMs prolong the time the ion channel remains open in the presence of glutamate. nih.gov

Crystallographic studies of the GluA2 LBD in complex with benzothiadiazine PAMs have confirmed that these modulators bind within the dimer interface. uliege.be Some studies suggest the presence of more than one binding site for this class of compounds within the dimer interface. bohrium.com The N-H group at the 2-position of the benzothiadiazine ring has been identified as playing an important role in the interaction with the AMPA receptor allosteric binding site. acs.org

| Compound | Target | Mechanism of Action | Functional Effect |

| IDRA21 | AMPA Receptor | Positive Allosteric Modulation | Decreased desensitization |

| Cyclothiazide (B1669527) | AMPA Receptor | Positive Allosteric Modulation | Decreased desensitization |

Elucidation of Binding Modes and Receptor Subunit Selectivity (e.g., GluA2-LBD)

Derivatives of this compound have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system. nih.gov The binding modes of these compounds have been investigated, particularly at the ligand-binding domain (LBD) of the GluA2 subunit, which is a common component of AMPA receptors in the mammalian brain. nih.govnih.gov

AMPA receptors are tetrameric proteins composed of four subunits (GluA1-4) that form a central ion channel. nih.gov The LBD of each subunit exists as a dimer, and the interface between these dimers provides a binding site for allosteric modulators. researchgate.netjpp.krakow.pl Benzothiadiazine derivatives, such as cyclothiazide, bind to this dimer interface, stabilizing the receptor and reducing desensitization, thereby enhancing the response to the neurotransmitter glutamate. researchgate.netjpp.krakow.pl

Crystallographic studies with the GluA2-LBD have revealed that different classes of PAMs, including benzothiadiazine derivatives, can bind at the dimer interface. nih.govresearchgate.net For instance, the binding mode of cyclothiazide has been compared to other PAMs, showing that while they bind in the same region, their specific interactions can differ. nih.govresearchgate.net Some 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been shown to occupy two allosteric binding sites per molecule, classifying them as full-spanning PAMs. researchgate.net The selectivity of these compounds for different AMPA receptor subunits can vary, with some showing more potent modulation of GluA1 or GluA2-containing receptors. jpp.krakow.pl For example, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (c2) was found to be more potent in cells expressing homomeric GluA1 or GluA2 subunits compared to IDRA21. jpp.krakow.pl

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of this compound derivatives have been explored, with studies indicating activity primarily against certain bacteria. The precise mechanisms of action are not fully elucidated but appear to be influenced by the chemical structure of the derivatives.

Antibacterial Activity: Certain 3-alkylmercapto derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have demonstrated inhibitory effects against Gram-positive bacteria, particularly strains of the genus Staphylococcus. nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the benzene (B151609) ring and the length of the alkyl chain. nih.gov For example, a 5,7-dichloro derivative showed notable inhibition of Staphylococcus strains. nih.gov However, these compounds were found to be significantly less effective against other Gram-positive bacteria like Streptococcus and Diplococcus, and were generally inactive against Gram-negative bacteria such as Salmonella, Shigella, Escherichia, Proteus, and Pseudomonas. nih.gov

Antifungal and Antiviral Activity: The available research on 3-alkylmercapto derivatives of 1,2,4-benzothiadiazine-1,1-dioxide indicates a general lack of activity against yeasts like Candida. nih.gov One exception was a compound that exhibited slight bacteriostatic action against three strains of Candida albicans. nih.gov Information regarding the specific antiviral mechanisms of this compound derivatives is limited in the reviewed literature.

Molecular Basis of Anti-inflammatory Responses

While research on the anti-inflammatory mechanisms of the closely related 1,2-benzothiazine scaffold involves inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine expression, specific molecular details for this compound are less defined in the provided context. nih.gov However, some derivatives of 1,2,4-triazine, a different heterocyclic system, have been shown to suppress inflammatory responses by inhibiting the AGE-RAGE signaling pathway and downstream mediators like NF-κβ and p38, which in turn reduces the induction of COX-2. unibs.it This suggests that interference with key inflammatory signaling cascades could be a potential, though not yet confirmed, mechanism for benzothiadiazine derivatives.

Cellular and Molecular Pathways in Antiproliferative and Antineoplastic Effects

Derivatives of this compound have demonstrated potential as anticancer agents through various cellular and molecular pathways. These include the disruption of cell proliferation signaling and the induction of cytotoxicity through mechanisms that are both defined and yet to be fully understood.

Interference with Cell Proliferation Pathways

A significant mechanism underlying the antiproliferative effects of certain chlorinated benzothiadiazines is the inhibition of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.gov These compounds have been shown to suppress the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The VEGF signaling pathway is a critical regulator of endothelial cell proliferation, migration, and survival. nih.gov By inhibiting VEGFR2 phosphorylation, these benzothiadiazine derivatives effectively block the downstream signaling cascade initiated by VEGF, leading to an amelioration of VEGF-induced endothelial cell proliferation. nih.gov

Kinase inhibition assays have revealed that these compounds can be highly selective. For instance, one derivative was found to significantly inhibit TNK2/ACK1 and PRKD2, both of which are known modulators of angiogenesis. nih.gov PRKD2, in particular, is an essential mediator in the signaling cascade induced by VEGF-A in endothelial cells. nih.gov

Identification of Undefined Mechanisms of Cytotoxicity

In addition to defined pathways, some halogenated benzothiadiazine derivatives exhibit cytotoxicity through less characterized mechanisms. One identified target is the mitochondrial respiratory complex II (CII), also known as succinate dehydrogenase. nih.gov Inhibition of CII can lead to the activation of both autophagy and apoptosis in tumor cells. nih.gov Notably, CII inhibitors are often selectively cytotoxic to cancer cells with minimal effects on healthy cells. nih.gov The parent compound, diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide), is a known, albeit low potency, CII inhibitor. nih.gov Structure-activity relationship studies on benzothiadiazine derivatives have aimed to increase this inhibitory activity. nih.gov

Advanced Computational and Theoretical Studies on 2h 1,2,4 Benzothiadiazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-electron systems. It is widely applied to the benzothiadiazine scaffold and its derivatives to understand their fundamental chemical nature. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G** or 6–311G(d,p)), allow for the optimization of molecular geometries and the prediction of electronic and spectroscopic properties. nih.govresearchgate.netresearchgate.net

Analysis of Electronic Structure and Bonding Characteristics

DFT is instrumental in analyzing the electronic structure of 2H-1,2,4-benzothiadiazine by calculating its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding the molecule's stability, reactivity, and optical properties.

The HOMO, which acts as an electron donor, and the LUMO, an electron acceptor, are key parameters in quantum chemical studies. nih.gov For benzothiadiazine and related benzothiazine derivatives, the HOMO and LUMO are typically distributed across the bicyclic ring system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and susceptibility to electronic excitation. mdpi.com The distribution of these orbitals clarifies the charge-exchange collaboration within the molecule. nih.gov

| Parameter | Description | Significance in Benzothiadiazine Studies |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. Acts as an electron donor. | Indicates the regions of the molecule susceptible to electrophilic attack. Its energy level relates to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. Acts as an electron acceptor. | Indicates the regions of the molecule susceptible to nucleophilic attack. Its energy level relates to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity. |

Prediction of Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. ekb.egrasayanjournal.co.in These descriptors are essential for predicting how this compound and its derivatives will behave in chemical reactions. rasayanjournal.co.in For instance, the design of benzothiadiazine derivatives often involves substituting atoms or groups with varying electronegativity to modulate their biological interactions. mdpi.com

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Quantifies the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are typically calculated using the energies of the frontier orbitals based on the finite difference approximation. scispace.com

| Reactivity Descriptor | Formula (using FMO energies) | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Describes the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to charge transfer. High hardness implies high stability. |

| Global Softness (S) | S = 1 / η | Indicates the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The non-aromatic thiadiazine ring can adopt various conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. For related dihydro-1,4-benzothiazine structures, the thiazine (B8601807) ring has been shown to adopt conformations such as a screw-boat shape. nih.gov

By systematically rotating specific bonds (dihedral angles) and calculating the corresponding energy, a potential energy surface or energy landscape can be constructed. This landscape reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. researchgate.net Understanding the preferred conformations is vital as the molecule's shape dictates how it can interact with biological targets.

Intermolecular Interactions and Molecular Packing Studies (e.g., Hirshfeld Surfaces)

In the solid state, molecules of this compound are arranged in a specific crystal lattice, held together by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govmdpi.com

The Hirshfeld surface is a 3D map that delineates the space occupied by a molecule in a crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while white and blue regions represent contacts at or longer than the van der Waals distance, respectively. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~44% | Van der Waals interactions between hydrogen atoms, typically the most abundant contact due to the high surface population of hydrogen. nih.govresearchgate.net |

| C···H / H···C | ~10-24% | Represents interactions between carbon and hydrogen atoms, contributing to the overall molecular packing. nih.govresearchgate.net |

| O···H / H···O | ~5-35% | Indicative of hydrogen bonding where oxygen atoms are involved, a key directional force in crystal packing. nih.govresearchgate.net |

| Other (e.g., Cl···H, S···H) | Variable | Contacts involving other heteroatoms, which can be significant depending on the specific substituents on the benzothiadiazine core. nih.gov |

Note: Contribution percentages are illustrative, based on published data for related benzothiazine and benzimidazole (B57391) derivatives, and will vary for specific this compound structures.

Molecular Dynamics Simulations for Biological Interface Interactions (e.g., Phospholipid Membranes)

To understand how this compound and its derivatives might behave in a biological context, such as approaching or crossing a cell membrane, molecular dynamics (MD) simulations are employed. mdpi.combiorxiv.org These simulations model the movement of every atom in a system over time, providing a detailed view of the molecule's interactions with its environment. nih.gov

Studies on 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide, a core structure of many related drugs, have used all-atom MD simulations to investigate its interaction with model zwitterionic phospholipid bilayers (e.g., made of DOPC, DOPS, and cholesterol). biorxiv.orgnih.govupc.edu

Key findings from these simulations include:

Membrane Affinity: Benzothiadiazine has a strong affinity for the cell membrane interface, preferring to reside in this region rather than in the fully aqueous environment or the deep hydrophobic core of the membrane. nih.govupc.edu

Hydrogen Bonding: The molecule can form single and double hydrogen bonds with components of the membrane, including the phosphate (B84403) and ester groups of phospholipids (B1166683) and the hydroxyl group of cholesterol. nih.govnih.gov The lifetimes of these hydrogen bonds can vary significantly, from less than a nanosecond to over 70 nanoseconds, depending on the specific derivative and the binding partner. mdpi.com

Solvation: While it has a strong affinity for the membrane interface, benzothiadiazine can also be fully solvated by water for short periods. nih.govupc.edu The specific substituents on the benzothiadiazine ring can significantly alter its solvation characteristics and its ability to penetrate into the membrane. mdpi.comnih.gov

These simulations are crucial for elucidating the microscopic mechanisms that govern how these compounds access the interior of a cell, providing insights that are fundamental to drug design and delivery. nih.govupc.edu

In Silico Drug Design and Scaffold Optimization Methodologies

Computational, or in silico, methodologies have become indispensable in modern drug discovery for accelerating the identification of lead compounds and optimizing their pharmacological profiles. For the this compound scaffold, these techniques are employed to explore potential biological targets, predict binding affinities, and guide the rational design of derivatives with enhanced potency and selectivity.

Virtual screening involves the computational assessment of large libraries of chemical structures against a biological target. While broad screening campaigns to identify entirely new targets for the this compound scaffold are not extensively documented in available literature, the foundational technique of molecular docking has been widely applied to screen derivatives against known targets, thereby validating their potential and elucidating interaction mechanisms. These studies showcase the utility of the scaffold in interacting with diverse protein families.

Molecular docking simulations have been instrumental in understanding how this compound derivatives interact with specific enzymes. For example, in the development of inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), docking studies revealed how the 2H-benzo[e] mdpi.comnih.govnih.govthiadiazine 1,1-dioxide moiety can fit into the enzyme's binding pocket. mdpi.com These simulations showed the sulfonyl group's oxygen atom acting as a hydrogen bond acceptor, while the benzothiadiazine core is positioned between key amino acid residues like Trp760 and Met752. mdpi.com

Similarly, docking studies have been conducted to evaluate benzothiadiazine derivatives for anticancer applications. In one study, a series of synthesized tricyclic and angular tetracyclic 1,2,4-benzothiadiazine dioxides were computationally docked against five different protein targets implicated in colon cancer. researchgate.net The results indicated that many of the tested compounds exhibited higher predicted activity than reference drugs, with one derivative showing particularly strong binding to the 6KRO protein. researchgate.net Another investigation used docking analysis to suggest that the anticancer activity of a specific 1,2,4-benzothiadiazine-1,1-dioxide derivative (BTZ-4) could be mediated through its interaction with the muscarinic M5 receptor. researchgate.net

These examples demonstrate the application of virtual screening principles to rationalize the activity of and prioritize synthesized compounds, a critical step in hit-to-lead development.

| Biological Target Class | Specific Target | Key Findings from Docking Studies |

|---|---|---|

| Kinase | PI3Kδ | The 2H-benzo[e] mdpi.comnih.govnih.govthiadiazine 1,1-dioxide core fits into the specificity pocket between Trp760 and Met752; a sulfonyl oxygen acts as a hydrogen bond acceptor. mdpi.com |

| Cancer-Related Proteins | Colon Cancer Targets (e.g., 6KRO) | Synthesized benzothiadiazine derivatives showed higher predicted binding activity than reference anticancer drugs. researchgate.net |

| G-Protein Coupled Receptor | Muscarinic M5 Receptor | Docking suggested a potential mechanism of action for the observed cytotoxic activity of the BTZ-4 derivative against cancer cell lines. researchgate.net |

Rational design uses structural information about a target and/or ligand to guide the synthesis of new molecules with improved properties. This approach has been successfully applied to the this compound scaffold to enhance bioactivity and explore structure-activity relationships (SAR).

A clear example of in silico rational design involved the modification of a standard 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide (DBD) molecule to study its interaction with cell membranes. nih.gov Researchers designed four new derivatives by substituting a single hydrogen atom with different chemical groups: two electron-donating groups (methyl and ethyl) and two electron-accepting groups (fluorine and trifluoromethyl). nih.gov Molecular dynamics simulations were then used to investigate how these specific chemical modifications influenced the derivatives' ability to interact with and penetrate phospholipid bilayers. nih.gov The study found that the designed derivatives demonstrated a strong affinity for the cell membrane interface and were able to bind to internal regions of the membrane, a characteristic less probable for the original parent molecule. nih.gov

Another instance of rational design involved modifying the this compound scaffold to create selective PI3Kδ inhibitors for B-cell-mediated malignancies. mdpi.com In this work, researchers replaced the carbonyl group in a known quinazolinone-based inhibitor with a sulfonyl group, leading to the novel 2H-benzo[e] mdpi.comnih.govnih.govthiadiazine 1,1-dioxide core. mdpi.com This bioisosteric replacement was a deliberate strategy to modulate the compound's inhibitory activity and selectivity. While the resulting derivatives showed decreased potency for PI3Kδ compared to the parent quinazolinone, they exhibited high selectivity over other PI3K isoforms. mdpi.com

Furthermore, rational design has guided the optimization of benzothiadiazine derivatives as positive allosteric modulators of AMPA receptors. nih.gov A study focused on synthesizing a series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides where attention was specifically paid to the impact of substituents introduced at the 7-position of the heterocyclic core. nih.gov This targeted modification led to the discovery of compounds with cognition-enhancing effects. nih.gov

| Compound Designation | Parent Scaffold | Substitution ('R' Group) | Class of Substituent |

|---|---|---|---|

| DBD1 (Reference) | 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide | -H | N/A |

| DBD2 | 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide | -CH₃ (Methyl) | Electron-donating |

| DBD3 | 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide | -CH₂CH₃ (Ethyl) | Electron-donating |

| DBD4 | 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide | -F (Fluorine) | Electron-accepting |

| DBD5 | 3,4-dihydro-1,2,4-benzothiadiazine-1,1-dioxide | -CF₃ (Trifluoromethyl) | Electron-accepting |

Q & A

Q. Q1. What are the primary synthetic routes for 2H-1,2,4-benzothiadiazine derivatives, and what reagents are critical for cyclization?

Methodological Answer: The most common route involves one-carbon ring closure of 2-aminobenzenesulfonamides using reagents such as trialkyl/triaryl orthoesters, alkanoic acids, α,β-unsaturated acids, or trifluoropyruvic acid dihydrate . For example, 2-acylaminoarenesulfonyl chlorides can be cyclized with concentrated aqueous ammonia to form this compound 1,1-dioxides . Key considerations include solvent selection (e.g., anhydrous conditions for orthoesters) and temperature control to optimize yield and minimize side reactions.

Q. Q2. How are structural and purity characteristics of this compound derivatives validated in synthetic chemistry?

Methodological Answer: Techniques include:

- X-ray crystallography for absolute configuration determination (e.g., used to resolve the binding mode of 7-phenoxy-substituted derivatives to GluA2-LBD) .

- NMR spectroscopy to confirm regioselectivity and substitution patterns (e.g., distinguishing between 1,1-dioxides and 1-oxides) .

- HPLC/UPLC for purity assessment, particularly in pharmaceutical analogs like hydrochlorothiazide (e.g., validated methods for simultaneous quantification in formulations) .

Q. Q3. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Methodological Answer: Safety data sheets (SDS) emphasize:

- Use of fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Storage in cool, dry conditions away from oxidizing agents to prevent decomposition .

- Emergency procedures: Immediate rinsing with water for eye/skin contact and use of Chemtrec (+1-800-424-9300) for spill management .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., phenoxy substitutions) influence the biological activity of this compound derivatives?

Methodological Answer:

- Substitution at the 7-position (e.g., 3-methoxyphenoxy) enhances potency as AMPA receptor modulators. Compound 11m (EC50 = 2.0 nM) demonstrated nanomolar activity due to optimized steric and electronic interactions with the GluA2 ligand-binding domain .

- N-Alkylation (e.g., cyclopropyl at the 4-position) improves metabolic stability and blood-brain barrier penetration, critical for CNS-targeted agents . Computational docking (e.g., Glide SP mode) can predict binding affinities and guide rational design .

Q. Q5. What experimental and computational approaches resolve contradictions in binding stoichiometry for benzothiadiazine dioxides?

Methodological Answer:

- SAXS (Small-Angle X-ray Scattering) and X-ray crystallography revealed that compound 11m binds one molecule per dimer interface of GluA2-LBD, unlike most derivatives requiring two molecules .

- NMR titration experiments validate stoichiometry by monitoring chemical shift perturbations upon ligand addition .

Q. Q6. How are benzothiadiazine derivatives optimized for antitubercular activity, and what in vitro models are used?

Methodological Answer:

- Pyridine/pyrazine ring incorporation into the benzothiadiazine scaffold improves activity against Mycobacterium tuberculosis (e.g., MIC values <1 µg/mL in some analogs) .

- Resazurin microtiter assay (REMA) and Luciferase Reporter Phage (LRP) assays are employed to quantify bactericidal effects and monitor bacterial viability in real time .

Q. Q7. What methodologies address the stability challenges of benzothiadiazine-based pharmaceuticals (e.g., hydrochlorothiazide)?

Methodological Answer:

- QbD (Quality by Design) approaches optimize formulation stability by identifying critical parameters (e.g., pH, excipients) via forced degradation studies .

- UPLC with PDA detection monitors degradation products (e.g., sulfonic acid derivatives) under stress conditions (heat, light, hydrolysis) .

Methodological Contradictions and Validation

Q. Q8. How can researchers reconcile discrepancies in reported biological activities of structurally similar benzothiadiazine derivatives?

Methodological Answer:

- Meta-analysis of SAR studies across literature (e.g., comparing antimicrobial vs. CNS activity datasets) identifies confounding factors like assay conditions or bacterial strains .

- Dose-response profiling (e.g., EC50/IC50 curves) clarifies potency differences caused by minor structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.